6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane
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Overview
Description
6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[33]heptane is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction to form the pyridine ring, followed by a series of functional group transformations to introduce the spirocyclic structure and the phenyl group. The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles to reduce waste and improve the overall sustainability of the process would be considered.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-phenyl-2-[6-(methoxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane
- 6-phenyl-2-[6-(ethoxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane
Uniqueness
The uniqueness of 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(6-propan-2-yloxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(2)25-19-9-8-17(12-22-19)20(24)23-13-21(14-23)10-18(11-21)16-6-4-3-5-7-16/h3-9,12,15,18H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFDOUENCBLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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